
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran
カタログ番号:
B560981
CAS番号:
107207-48-7
分子量:
463.755
InChIキー:
ARDWGXNUFIUHEX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which is a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . PCDFs with chlorines at least in positions 2,3,7, and 8 are much more toxic than the parent compound dibenzofurane .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-dichloro-1,4-naphthoquinones .Molecular Structure Analysis
The molecular structure of this compound is similar to other PCDFs, where 2 ≤ n+m ≤ 8 . The structures of the ten 2,3,7,8-substituted PCDF congeners are toxicologically of most relevance .Chemical Reactions Analysis
The reaction mechanisms of these compounds can be complex. For instance, the reaction between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical is a multi-channel reaction, where the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWGXNUFIUHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br2Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Tridecyn-3-ol, 3-methyl-
Cat. No.: B560900
CAS No.: 100912-15-0
P1,P5-Di(adenosine-5') pentaphosphate pentaammonium sal...
Cat. No.: B560902
CAS No.: 102783-61-9
Des-tyr1-methionine enkephalinamide acetate salt
Cat. No.: B560904
CAS No.: 100929-59-7
2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}ben...
Cat. No.: B560905
CAS No.: 108766-24-1


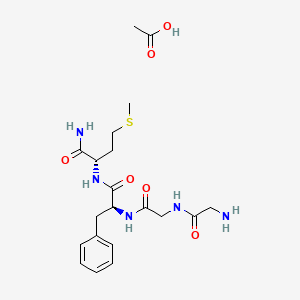
![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)

![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
![1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro-](/img/structure/B560914.png)

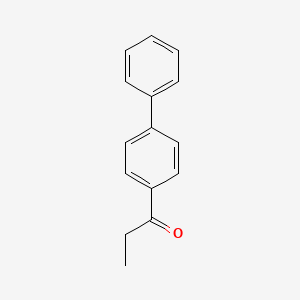
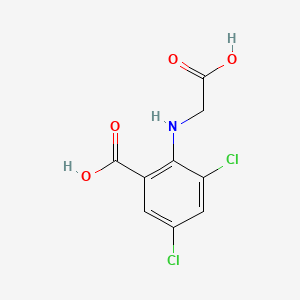
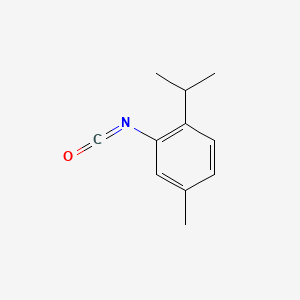
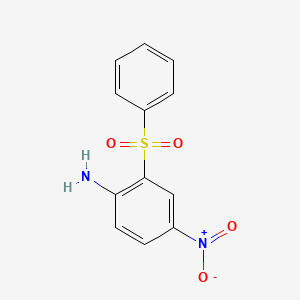

![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)
